NSC49652 was derived from a library of small molecules screened for their ability to interact with the p75 neurotrophin receptor’s transmembrane domain. It belongs to the class of chalcone flavonoids, which are known for their diverse biological activities. The compound is classified as a small molecule drug candidate due to its specificity in targeting protein interactions involved in cell signaling pathways.
The synthesis of NSC49652 involved several key steps, primarily focusing on modifying existing chalcone structures to enhance their biological activity. Researchers synthesized 31 diverse analogs with variations in substituents on the benzene rings and different linkers, particularly maintaining an amino group at position 6 for optimal activity.
The molecular structure of NSC49652 includes two benzene rings connected by a pyrazine moiety, with an amino linker that is critical for its biological activity. The structural formula can be represented as follows:
Key structural features include:
NSC49652 primarily undergoes interactions with the p75 neurotrophin receptor, leading to significant biochemical reactions:
The compound's mechanism involves competitive inhibition of neurotrophin binding, which alters receptor dimerization and signaling cascades.
The mechanism by which NSC49652 exerts its effects involves several steps:
Data from studies indicate that NSC49652 effectively triggers apoptotic cell death in both neuronal cells and melanoma cells by modulating these signaling pathways.
These properties are crucial for understanding its bioavailability and potential formulation as a therapeutic agent.
NSC49652 has several promising applications in scientific research and potential therapeutic development:
NSC49652 (C₁₄H₁₁NO₂; MW: 225.24 g/mol) represents a groundbreaking class of small-molecule therapeutics designed to target transmembrane domains (TMDs) of receptors—a strategy that circumvents limitations of extracellular domain (ECD)-focused biologics. Unlike monoclonal antibodies or peptide-based ligands, which compete for endogenous ligand-binding sites, NSC49652 binds the TMD of p75 neurotrophin receptor (p75NTR), inducing conformational changes that trigger intracellular signaling cascades [2] [10]. This mechanism is reversible and orally bioavailable, offering significant pharmacological advantages for chronic conditions like cancer and neurodegeneration [10].
The compound’s chemical structure features a conjugated system with a phenolic ring and a pyridyl moiety (SMILES: O=C(C₁=CC=CC=C₁O)/C=C/C₂=CC=CN=C₂), enabling hydrophobic interactions within the lipid bilayer-embedded TMD [2]. This design exploits the dynamic nature of p75NTR, which exists in equilibrium between monomeric and dimeric states. NSC49652 stabilizes active conformations, bypassing ligand-dependent activation and permitting precise receptor modulation even in ligand-rich microenvironments [1].
Table 1: Chemical and Pharmacological Profile of NSC49652
Property | Specification |
---|---|
Chemical Formula | C₁₄H₁₁NO₂ |
Molecular Weight | 225.24 g/mol |
Mechanism of Action | p75NTR transmembrane domain agonist |
Solubility | ≥20.83 mg/mL in DMSO |
Primary Biological Effects | Induction of apoptosis in melanoma cells |
Target Specificity | Reversible binding to p75NTR TMD |
p75NTR (also known as CD271 or TNFRSF16) is a member of the tumor necrosis factor receptor (TNFR) superfamily with paradoxical roles in cellular survival and death. Structurally, it features:
In oncogenesis, p75NTR is overexpressed in melanoma, where it paradoxically drives both survival and apoptosis. NSC49652 selectively activates pro-apoptotic pathways by stabilizing p75NTR homodimers, leading to:
In neurodegeneration, p75NTR contributes to pathogenesis via:
Table 2: Pathogenic Roles of p75NTR and NSC49652’s Therapeutic Actions
Disease Context | p75NTR Pathogenic Mechanism | NSC49652’s Action |
---|---|---|
Melanoma | Overexpression promotes tumor survival | Induces caspase-dependent apoptosis |
Alzheimer’s Disease | Binds Aβ, triggering tau phosphorylation | Blocks Aβ-p75NTR interaction |
Spinal Cord Injury | Activates RhoA to inhibit axonal growth | Attenuates RhoA signaling |
Retinal Degeneration | Mediates proNGF-induced endothelial death | Inhibits proNGF-dependent apoptosis |
p75NTR’s signaling diversity arises from its context-dependent interactions:
NSC49652’s TMD-targeting strategy offers a unique advantage: it modulates p75NTR independently of ligand binding, enabling selective pathway activation. This is particularly valuable in neurodegeneration, where competing ligands (e.g., Aβ in AD) complicate ECD-targeted approaches [1] [6].
Table 3: Key Downstream Effectors of p75NTR Signaling
Effector Protein | Function | Disease Relevance |
---|---|---|
JNK | Phosphorylates c-Jun; induces apoptosis | Melanoma cell death [8] [10] |
RhoA | Regulates cytoskeleton; inhibits axon growth | Spinal cord injury [6] |
RIP2 | Activates NF-κB and caspase cascades | Neuroinflammation [8] |
NRAGE | Promotes cell cycle arrest and apoptosis | Developmental disorders [4] |
Bioinformatic analyses of p75NTR networks reveal 235 functionally linked genes, with enrichment in pathways like "signaling by NGF" (FDR <0.001) and "melanoma pathogenesis" [4]. NSC49652’s ability to interface with this network—without competing at the ECD—positions it as a versatile therapeutic prototype for diseases driven by p75NTR dysregulation.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0